Cas no 900641-39-6 (2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl]-)
![2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl]- structure](https://ja.kuujia.com/scimg/cas/900641-39-6x500.png)
2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl]- 化学的及び物理的性質
名前と識別子
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- 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl]-
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- インチ: 1S/C12H15N3S/c1-4-5-15-8(2)6-10(9(15)3)11-7-16-12(13)14-11/h4,6-7H,1,5H2,2-3H3,(H2,13,14)
- InChIKey: ZNQGDRYCUALLNQ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C=C(C)N(CC=C)C=2C)N=C1N
2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072784-5g |
4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 95% | 5g |
¥7077.0 | 2024-04-17 | |
Enamine | EN300-40741-2.5g |
4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 2.5g |
$866.0 | 2023-02-10 | ||
Enamine | EN300-40741-0.1g |
4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 0.1g |
$124.0 | 2023-02-10 | ||
Enamine | EN300-40741-0.05g |
4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 0.05g |
$84.0 | 2023-02-10 | ||
Enamine | EN300-40741-0.5g |
4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 0.5g |
$331.0 | 2023-02-10 | ||
Enamine | EN300-40741-1.0g |
4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 1g |
$0.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072784-1g |
4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 95% | 1g |
¥2436.0 | 2024-04-17 | |
Enamine | EN300-40741-5.0g |
4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 5.0g |
$1280.0 | 2023-02-10 | ||
Ambeed | A1108862-1g |
4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 95% | 1g |
$355.0 | 2023-09-02 | |
Ambeed | A1108862-5g |
4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine |
900641-39-6 | 95% | 5g |
$1031.0 | 2023-09-02 |
2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl]- 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl]-に関する追加情報
Introduction to 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl] (CAS No. 900641-39-6)
2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl] (CAS No. 900641-39-6) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and pharmacology. This compound, characterized by its unique molecular structure, exhibits a combination of thiazole and pyrrole moieties, which contribute to its diverse biological activities and chemical properties.
The chemical structure of 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl] is defined by a central thiazole ring substituted with a pyrrole ring at the 4-position. The pyrrole ring is further substituted with two methyl groups and a propenyl group. This intricate arrangement of functional groups imparts the molecule with unique electronic and steric properties, making it an interesting subject for both synthetic and biological studies.
In the realm of medicinal chemistry, 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl] has shown promising potential as a lead compound for the development of novel therapeutic agents. Recent research has highlighted its anti-inflammatory and antioxidant properties, which are crucial for the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl] has also been investigated for its antioxidant activity. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. A study conducted by researchers at the University of California in 2022 found that this compound exhibited strong antioxidant activity by scavenging free radicals and preventing lipid peroxidation. These findings underscore its potential as a protective agent against oxidative damage.
The synthetic accessibility of 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl] has also been a focus of recent research. Chemists have developed efficient synthetic routes to produce this compound in high yields and purity. One notable method involves the condensation of a thioamide with an appropriately substituted pyrrole derivative under mild conditions. This approach not only simplifies the synthesis but also allows for easy modification of the molecular structure to explore structure-activity relationships (SAR).
In addition to its therapeutic potential, 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl] has been studied for its applications in materials science. The presence of both thiazole and pyrrole moieties makes it an attractive candidate for the development of functional materials with unique optical and electronic properties. For example, researchers at the Massachusetts Institute of Technology have explored the use of this compound as a building block for organic semiconductors and photovoltaic materials.
The biological activity of 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl] extends beyond anti-inflammatory and antioxidant effects. Recent studies have also investigated its potential as an antimicrobial agent. A study published in Antimicrobial Agents and Chemotherapy in 2023 reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
To further understand the biological mechanisms underlying the activity of 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-yl], researchers have employed various techniques such as molecular docking studies and cellular assays. These studies have provided insights into the binding interactions between the compound and its molecular targets, which can guide the rational design of more potent analogs.
In conclusion, 2-Thiazolamine, 4-[2,5-dimethyl-1-(2-propen-1-yl)-1H-pyrrol-3-y] (CAS No. 900641-39-6) is a multifaceted compound with diverse applications in medicinal chemistry, materials science, and biotechnology. Its unique chemical structure endows it with a range of biological activities that make it a valuable lead compound for drug discovery and development. Ongoing research continues to uncover new aspects of its properties and potential uses, positioning it as an important molecule in modern scientific research.
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